molecular formula C19H23N3O4S B10975786 6-{[3-Cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-Cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10975786
M. Wt: 389.5 g/mol
InChI Key: NYEKCYJXBMZRQG-UHFFFAOYSA-N
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Description

6-[({3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a diethylamino carbonyl group, and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[({3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[({3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[({3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The cyano group and the diethylamino carbonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The thienyl ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds with similar thienyl rings, such as thiophene-2-carboxylic acid.

    Cyano Compounds: Molecules like 3-cyanopyridine, which also contain a cyano group.

    Carbonyl Compounds: Compounds such as acetylacetone, which have carbonyl groups.

Uniqueness: 6-[({3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to the combination of its functional groups and its potential for diverse chemical reactions and applications. The presence of both a cyano group and a diethylamino carbonyl group in the same molecule provides a versatile platform for further chemical modifications and functional studies.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

6-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H23N3O4S/c1-4-22(5-2)18(24)15-11(3)14(10-20)17(27-15)21-16(23)12-8-6-7-9-13(12)19(25)26/h6-7,12-13H,4-5,8-9H2,1-3H3,(H,21,23)(H,25,26)

InChI Key

NYEKCYJXBMZRQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C#N)C

Origin of Product

United States

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